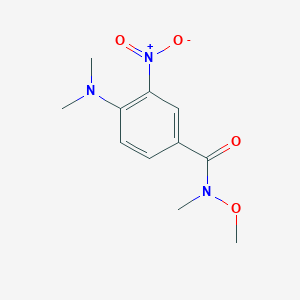
4-(dimethylamino)-N-methoxy-N-methyl-3-nitrobenzamide
Cat. No. B8711288
M. Wt: 253.25 g/mol
InChI Key: AGYDBZJYVSUBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09283222B2
Procedure details


To a solution of 4-fluoro-3-nitrobenzoic acid (5 g, 27.0 mmol) in dimethylformamide (100 mL) was added N,O-dimethylhydroxylamine hydrochloride (5.93 g, 60.8 mmol) and triethylamine (17.0 mL, 122 mmol). 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (11.65 g, 60.8 mmol) and hydroxybenzotriazole (9.31 g, 60.8 mmol) were added and the reaction mixture was stirred at room temperature for 3 days. The reaction mixture was concentrated and partitioned between ethyl acetate (150 mL) and brine (150 mL). The organics were concentrated on rotary evaporator and the crude was purified by flash chromatography eluting with 40% ethyl acetate in hexanes to provide the title product. MS (DCI/NH3) m/z 254 (M+H)+.

Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.93 g
Type
reactant
Reaction Step One



Quantity
11.65 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].Cl.[CH3:15][NH:16][O:17][CH3:18].[CH2:19]([N:21](CC)[CH2:22]C)C.Cl.C(N=C=NCCCN(C)C)C.OC1C2N=NNC=2C=CC=1>CN(C)C=O>[CH3:19][N:21]([CH3:22])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:16]([O:17][CH3:18])[CH3:15])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
5.93 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
11.65 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
9.31 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate (150 mL) and brine (150 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organics were concentrated on rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 40% ethyl acetate in hexanes
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=C(C=C(C(=O)N(C)OC)C=C1)[N+](=O)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
